Disodium hydrogen phosphate

Description

Properties

CAS No. |

7558-79-4 |

|---|---|

Molecular Formula |

H3NaO4P |

Molecular Weight |

120.985 g/mol |

IUPAC Name |

disodium;hydrogen phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

OP(=O)(O)O.[Na] |

Related CAS |

65185-91-3 |

Synonyms |

Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Disodium Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

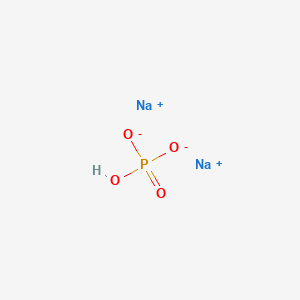

Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), also known as disodium phosphate or sodium phosphate dibasic, is a versatile inorganic salt with significant applications across various scientific disciplines, including pharmaceutical development, biochemistry, and materials science. Its utility is intrinsically linked to its distinct chemical and physical properties, most notably its role as a buffering agent. This technical guide provides a comprehensive overview of these properties, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

Disodium hydrogen phosphate is a sodium salt of phosphoric acid. It is commercially available in an anhydrous form as well as several hydrated forms, with the dihydrate, heptahydrate, and dodecahydrate being the most common.[1] The anhydrous form is a white, hygroscopic, and odorless powder.[2][3][4] The hydrated forms appear as white, odorless, efflorescent crystals or granular powders.[2]

Quantitative Data Summary

The key physical and chemical properties of the common forms of this compound are summarized in the tables below for easy comparison.

Table 1: General Chemical and Physical Properties

| Property | Anhydrous (Na₂HPO₄) | Dihydrate (Na₂HPO₄·2H₂O) | Heptahydrate (Na₂HPO₄·7H₂O) | Dodecahydrate (Na₂HPO₄·12H₂O) |

| Molecular Formula | Na₂HPO₄[1][4][5][6][7] | Na₂HPO₄·2H₂O[8][9] | Na₂HPO₄·7H₂O[1] | Na₂HPO₄·12H₂O[10] |

| Molecular Weight ( g/mol ) | 141.96[1][5][6][11][12] | 177.99[1][8][9] | 268.07[1] | 358.14[10] |

| Appearance | White, hygroscopic powder[2][3][4] | White, crystalline solid[2] | White, efflorescent crystals[2] | White, efflorescent crystals[2] |

| Melting Point (°C) | 250 (decomposes)[1][11][13] | 92.5 (loses water)[2][9] | 48 (loses water)[2] | 35[2][10] |

| Density (g/cm³) | 1.7[1] | 2.066[2] | 1.679[2] | 1.52[10] |

| CAS Number | 7558-79-4[1][4][5][6][11][12] | 10028-24-7[1] | 7782-85-6[1] | 10039-32-4[1][10] |

Table 2: Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 7.7 (anhydrous)[1][2] |

| 25 | 11.8 (heptahydrate)[1][2] |

| 25 | 12 (anhydrous)[14] |

This compound is freely soluble in water but insoluble in ethanol.[1][2][4]

The Phosphate Buffer System

One of the most critical properties of this compound is its role in the phosphate buffer system, which is physiologically important in intracellular fluids and in urine.[6] This buffer system consists of the dihydrogen phosphate ion (H₂PO₄⁻) acting as the weak acid and the hydrogen phosphate ion (HPO₄²⁻) acting as its conjugate base.

The equilibrium of this system is central to its buffering capacity, allowing it to resist significant changes in pH upon the addition of an acid or a base.

Caption: The equilibrium of the phosphate buffer system.

The buffering capacity of this system is most effective near its pKa value. Phosphoric acid is a triprotic acid with three pKa values: pKa₁ = 2.15, pKa₂ = 6.82, and pKa₃ = 12.38.[5][6] The pKa₂ value is of particular physiological significance, as it is close to the pH of most biological fluids (around 7.4).[15][16] The Henderson-Hasselbalch equation is used to calculate the pH of the phosphate buffer.[1][10][14]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this occurs at a sharp, defined temperature.[17] The capillary method is a standard technique for melting point determination.[17][18][19]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.[18] The tube is then tapped gently to compact the sample.[17]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or bath and a thermometer or an electronic temperature sensor.[20]

-

Heating: The sample is heated at a constant, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[18]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the end of melting. This range is the melting point of the substance. For hydrated salts, the temperature at which water of crystallization is lost may also be observed.

Determination of Solubility in Water

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[21]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a beaker. The mixture is stirred at a constant temperature for a sufficient time to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Withdrawal and Filtration: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a pipette, ensuring no solid particles are transferred. The solution is then filtered to remove any suspended solid.

-

Determination of Solute Mass: The mass of the this compound in the filtered sample is determined. This can be done by evaporating the water from a known volume of the saturated solution and weighing the remaining solid residue.

-

Calculation: The solubility is calculated as the mass of the solute per 100 mL or 100 g of the solvent. This procedure is repeated at different temperatures to determine the temperature dependence of solubility.[22][23][24]

Determination of Density (Gravimetric Buoyancy Method)

Principle: This method is based on Archimedes' principle, which states that a body immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid it displaces.[11][25]

Methodology:

-

Weighing in Air: A sample of this compound is weighed in the air using an analytical balance.

-

Weighing in an Immersion Liquid: The same sample is then weighed while fully submerged in a liquid of known density in which it is insoluble (e.g., a hydrocarbon solvent).

-

Calculation: The difference between the weight in air and the weight in the immersion liquid gives the buoyant force, which is equal to the weight of the displaced liquid. From the known density of the immersion liquid, the volume of the displaced liquid (which is equal to the volume of the sample) can be calculated. The density of the this compound is then calculated by dividing its mass in air by its volume.

Potentiometric Titration for pKa Determination

Principle: Potentiometric titration is a highly accurate method for determining the pKa values of weak acids and bases.[7] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at the half-equivalence point.

Caption: Experimental workflow for pKa determination.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).[3]

-

Titration: The this compound solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, known increments from a burette.

-

Data Recording: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.[3][16]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of steepest slope on the curve. The volume of titrant at the half-equivalence point is determined, and the pH at this point corresponds to the pKa₂ of phosphoric acid.[26]

Role in Drug Development and Formulation

This compound is widely used in the pharmaceutical industry, primarily as an excipient.[8][27] Its key functions include:

-

Buffering Agent: It is used to maintain the pH of pharmaceutical formulations, which is crucial for drug stability, solubility, and bioavailability.[5][8][27]

-

Emulsifying and Sequestrant Agent: It can act as an emulsifier and sequestrant in various formulations.[5]

-

Electrolyte Replenisher: In some intravenous formulations, it serves as a source of phosphate.[5][8]

Conclusion

This compound possesses a unique set of chemical and physical properties that make it a valuable compound in research, particularly in the pharmaceutical sciences. Its well-defined buffering capacity, solubility, and stability are key to its widespread application. The experimental protocols detailed in this guide provide a framework for the accurate and reliable characterization of this important inorganic salt.

References

- 1. Phosphate Buffer Issues [chem.fsu.edu]

- 2. wjec.co.uk [wjec.co.uk]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. fao.org [fao.org]

- 5. What is Disodium Phosphate used for? [synapse.patsnap.com]

- 6. Phosphate buffer - WikiLectures [wikilectures.eu]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 10. Guide to Making a Simple Phosphate Buffer [thoughtco.com]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. torontech.com [torontech.com]

- 13. physicsforums.com [physicsforums.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Khan Academy [khanacademy.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. thinksrs.com [thinksrs.com]

- 18. mt.com [mt.com]

- 19. westlab.com [westlab.com]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 22. cdn.cocodoc.com [cdn.cocodoc.com]

- 23. sites.prairiesouth.ca [sites.prairiesouth.ca]

- 24. fountainheadpress.com [fountainheadpress.com]

- 25. mt.com [mt.com]

- 26. dspace.mit.edu [dspace.mit.edu]

- 27. annexechem.com [annexechem.com]

Unveiling the Structure of Anhydrous Disodium Hydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄). An essential compound in various scientific and pharmaceutical applications, a thorough understanding of its solid-state structure is paramount for its effective utilization. This document summarizes the key crystallographic data, details the experimental protocols for its structural determination, and illustrates the logical workflow of these processes.

Crystal Structure and Properties

Anhydrous disodium hydrogen phosphate is a white, hygroscopic, and odorless powder.[1][2][3] It is one of several hydrated forms of this compound, with other known forms containing 2, 7, 8, or 12 water molecules.[4][5][6] Early structural studies of the anhydrous form suggested a monoclinic crystal system with a P2₁/m space group; however, this determination was associated with a high residual value and the likelihood of a disordered structure.[7][8]

Subsequent and more definitive studies, combining the powerful techniques of solid-state Nuclear Magnetic Resonance (NMR) and powder X-ray diffraction (XRD), have led to a revised and more accurate structural model.[7][8] These investigations revealed the presence of three crystallographically inequivalent sodium sites, a finding that is consistent with a monoclinic crystal system belonging to the P2₁/n space group (a non-standard setting of P2₁/c).[7][8] This refined model provides a more precise representation of the atomic arrangement within the anhydrous Na₂HPO₄ crystal lattice.

Crystallographic Data

The crystallographic data for anhydrous this compound, as determined by powder X-ray diffraction and Rietveld refinement, are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameters | |

| a (Å) | 9.2474 (3) |

| b (Å) | 10.9487 (4) |

| c (Å) | 10.3125 (4) |

| β (°) | 95.552 |

| Volume (ų) | 1039.21 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.144 |

Data sourced from single crystal X-ray diffraction of disodium hydrogen orthophosphate.

Note on Atomic Coordinates, Bond Lengths, and Angles:

While the unit cell parameters for the P2₁/n structure are available, the detailed atomic coordinates, bond lengths, and bond angles for anhydrous this compound were not explicitly provided in the aggregated search results. For this detailed information, it is recommended to consult the primary research article:

Baldus, M., Meier, B. H., Ernst, R. R., Kentgens, A. P. M., Meyer zu Altenschildesche, H., & Nesper, R. (1994). Structure Investigation on Anhydrous this compound Using Solid-State NMR and X-ray Techniques. Journal of the American Chemical Society, 116(12), 5138–5145.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of anhydrous this compound involved a synergistic approach utilizing solid-state NMR and powder X-ray diffraction.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy was instrumental in identifying the number of distinct sodium environments within the crystal lattice, which was a key factor in revising the space group from P2₁/m to P2₁/n.[7][8]

Methodology:

-

Instrumentation: Experiments were performed on a Bruker ASX500 spectrometer operating at a magnetic field strength of 11.7 T.[4]

-

Sample Preparation: High-purity (99.5%) anhydrous Na₂HPO₄ was obtained from a commercial source. The crystallinity and phase homogeneity were confirmed by powder XRD prior to NMR analysis.[4]

-

Experimental Techniques:

-

Data Analysis: The 23Na MAS spectra were analyzed to determine the chemical shift and quadrupole interaction parameters, which revealed the presence of three inequivalent sodium sites.[4]

Powder X-ray Diffraction (XRD) and Rietveld Refinement

Powder X-ray diffraction provided the primary data for determining the unit cell parameters and the overall crystal structure. The Rietveld refinement method was employed to refine the structural model against the experimental diffraction data.

Methodology:

-

Data Collection: A powder X-ray diffraction pattern was collected for a homogeneous crystalline sample of anhydrous Na₂HPO₄. The International Centre for Diffraction Data (ICDD) reference for Na₂HPO₄ is 04-010-0181.[7]

-

Rietveld Refinement: The collected powder XRD data was subjected to Rietveld refinement. This technique involves a least-squares fitting procedure where a calculated diffraction pattern, based on a theoretical crystal structure model (including space group, atomic positions, and unit cell parameters), is matched to the experimental pattern. The refinement process iteratively adjusts the model parameters to minimize the difference between the calculated and observed patterns, thereby yielding a highly accurate structural model.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the experimental determination of the crystal structure of anhydrous this compound.

Caption: Experimental workflow for crystal structure determination.

Caption: Logical relationship between experimental data and the final structure.

References

- 1. researchgate.net [researchgate.net]

- 2. DISODIUM PHOSPHATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 3. iris.unive.it [iris.unive.it]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. ICSC 1129 - this compound [chemicalsafety.ilo.org]

- 7. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

Thermodynamic Properties of Disodium Hydrogen Phosphate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), a versatile and essential compound, finds widespread application in various scientific and industrial sectors, particularly in drug development and biological research. Its utility largely stems from its properties as a buffering agent, helping to maintain stable pH conditions in formulations and assays. A thorough understanding of the thermodynamic properties of its aqueous solutions is paramount for optimizing processes, ensuring product stability, and achieving reproducible experimental outcomes. This technical guide provides a comprehensive overview of the key thermodynamic properties of disodium hydrogen phosphate solutions, detailed experimental protocols for their measurement, and a practical workflow for the preparation of phosphate buffers.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of aqueous this compound solutions. These values are essential for a wide range of applications, from formulation development to process modeling.

Table 1: Density of Aqueous Na₂HPO₄ Solutions at 20°C

| Concentration (mol/L) | Density (g/cm³) |

| 0.0667 (1/15 M) | 1.01[1] |

| 0.1 | ~1.012 (estimated) |

| 0.5 | ~1.058 (estimated) |

| 1.0 | ~1.114 (estimated) |

Table 2: Viscosity of Aqueous Na₂HPO₄ Solutions at 298.15 K (25°C)

| Molality (mol/kg) | Viscosity (mPa·s) |

| 0.1 | 1.054 |

| 0.2 | 1.118 |

| 0.3 | 1.189 |

| 0.4 | 1.268 |

| 0.5 | 1.354 |

Source: Adapted from data presented in graphical form.

Table 3: Apparent Molar Heat Capacity of Aqueous Na₂HPO₄ Solutions at 25°C

| Molality (mol/kg) | Apparent Molar Heat Capacity (J K⁻¹ mol⁻¹) |

| 0.1 | -110 |

| 0.2 | -100 |

| 0.3 | -92 |

| 0.4 | -85 |

| 0.5 | -79 |

Source: Data derived from studies on the heat capacities of phosphate solutions.[2]

Table 4: Osmotic Coefficients of Aqueous Na₂HPO₄ Solutions at 298.15 K (25°C)

| Molality (mol/kg) | Osmotic Coefficient (φ) |

| 0.1 | 0.769 |

| 0.2 | 0.738 |

| 0.3 | 0.723 |

| 0.5 | 0.711 |

| 0.7 | 0.710 |

| 1.0 | 0.721 |

Source: Critically assessed data from the literature.

Table 5: Activity Coefficients of Aqueous Na₂HPO₄ Solutions at 298.15 K (25°C)

| Molality (mol/kg) | Mean Activity Coefficient (γ±) |

| 0.1 | 0.446 |

| 0.2 | 0.369 |

| 0.3 | 0.325 |

| 0.5 | 0.272 |

| 0.7 | 0.244 |

| 1.0 | 0.218 |

Source: Calculated from osmotic coefficients using the Gibbs-Duhem equation.

Table 6: Standard Enthalpy of Solution of Anhydrous Na₂HPO₄ at 298.15 K (25°C)

| Property | Value |

| Standard Enthalpy of Solution (ΔH°soln) | -1.3 kJ/mol |

Source: Determined by solution calorimetry.

Experimental Protocols

Accurate measurement of thermodynamic properties is crucial for reliable data. The following sections detail the methodologies for determining the key properties of this compound solutions.

Density Measurement using a Pycnometer

Objective: To determine the density of a Na₂HPO₄ solution at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a precisely known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Thermometer

-

Distilled or deionized water

-

Solution of Na₂HPO₄ of known concentration

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀).[3]

-

Calibration with Water: Fill the pycnometer with distilled or deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary.[4]

-

Thermostating: Place the filled pycnometer in the thermostatic water bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate for at least 20 minutes.

-

Final Volume Adjustment: After equilibration, carefully dry the outside of the pycnometer and ensure the water level is at the mark on the capillary.

-

Mass of Pycnometer with Water: Weigh the pycnometer filled with water (m₁).

-

Volume of Pycnometer: Calculate the exact volume of the pycnometer (V) using the known density of water (ρwater) at the experimental temperature: V = (m₁ - m₀) / ρwater.

-

Measurement with Na₂HPO₄ Solution: Empty and dry the pycnometer. Fill it with the Na₂HPO₄ solution of known concentration.

-

Repeat Thermostating and Weighing: Repeat steps 4, 5, and 6 for the Na₂HPO₄ solution to obtain the mass of the pycnometer filled with the solution (m₂).

-

Density Calculation: Calculate the density of the Na₂HPO₄ solution (ρsolution) using the formula: ρsolution = (m₂ - m₀) / V.[5]

Viscosity Measurement using a Capillary Viscometer

Objective: To determine the dynamic and kinematic viscosity of a Na₂HPO₄ solution at a specific temperature.

Apparatus:

-

Ubbelohde or Ostwald capillary viscometer[6]

-

Thermostatic water bath

-

Stopwatch

-

Pipette

-

Solution of Na₂HPO₄ of known concentration

Procedure:

-

Viscometer Preparation: Clean and dry the viscometer thoroughly.

-

Sample Loading: Using a pipette, introduce a precise volume of the Na₂HPO₄ solution into the larger reservoir of the viscometer.

-

Thermostating: Mount the viscometer vertically in the thermostatic water bath, ensuring the sample is fully submerged, and allow it to equilibrate for at least 20 minutes.[7]

-

Flow Initiation: Using suction, draw the liquid up through the capillary into the upper bulb, above the top timing mark.[8]

-

Flow Time Measurement: Release the suction and allow the liquid to flow back down through the capillary under gravity. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as it passes the lower timing mark. Record the flow time (t).[9]

-

Repeat Measurements: Repeat the measurement at least three times and calculate the average flow time.

-

Kinematic Viscosity Calculation: Calculate the kinematic viscosity (ν) using the viscometer constant (K), which is determined by calibrating with a fluid of known viscosity (e.g., water): ν = K * t.[9]

-

Dynamic Viscosity Calculation: Calculate the dynamic viscosity (η) by multiplying the kinematic viscosity by the density of the solution (ρ), which must be determined separately: η = ν * ρ.

Heat Capacity Measurement using a Flow Calorimeter

Objective: To determine the specific heat capacity of a Na₂HPO₄ solution.

Apparatus:

-

Picker flow calorimeter

-

High-precision pump

-

Thermostatic bath

-

Data acquisition system

-

Solution of Na₂HPO₄ of known concentration

Procedure:

-

System Calibration: Calibrate the calorimeter using a reference fluid with a well-known heat capacity, such as water.

-

Sample Introduction: Pump the Na₂HPO₄ solution through the calorimeter at a constant, known flow rate.

-

Heating: A known amount of heat (power, P) is applied to the solution as it flows through a heating element within the calorimeter.

-

Temperature Measurement: High-precision thermometers measure the temperature of the solution before (T₁) and after (T₂) the heater.

-

Data Acquisition: The data acquisition system records the flow rate (ṁ), the power input (P), and the temperature difference (ΔT = T₂ - T₁).

-

Specific Heat Capacity Calculation: The specific heat capacity (cp) of the solution is calculated using the formula: cp = P / (ṁ * ΔT).

-

Corrections: Corrections for heat loss to the surroundings must be applied for accurate results. This is typically done by performing measurements at different flow rates and extrapolating to infinite flow rate.

Osmotic and Activity Coefficient Determination using the Isopiestic Method

Objective: To determine the osmotic and activity coefficients of Na₂HPO₄ solutions.

Apparatus:

-

Isopiestic apparatus (a desiccator or a more sophisticated setup with a thermostatted block)

-

Small, shallow dishes (e.g., of silver or platinum)

-

Analytical balance

-

Reference solution with accurately known osmotic coefficients (e.g., NaCl or KCl solutions)

-

Na₂HPO₄ solutions of varying concentrations

Procedure:

-

Sample Preparation: Accurately weigh known amounts of the reference solution and the Na₂HPO₄ solutions into separate dishes.

-

Equilibration: Place the dishes in the isopiestic apparatus, which is then evacuated and placed in a constant temperature bath. Solvent (water) will evaporate from the solution with the higher vapor pressure and condense into the solution with the lower vapor pressure until the vapor pressures of all solutions are equal.[10] This process can take several days to weeks to reach equilibrium.

-

Mass at Equilibrium: Once equilibrium is reached (i.e., no further change in the mass of the solutions), the dishes are reweighed to determine the final molalities of all solutions.

-

Isopiestic Molalities: At isopiestic equilibrium, the water activity is the same for all solutions. The molalities of the reference solution (mref) and the Na₂HPO₄ solution (msol) are recorded.

-

Osmotic Coefficient Calculation: The osmotic coefficient of the Na₂HPO₄ solution (φsol) can be calculated using the known osmotic coefficient of the reference solution (φref) at its equilibrium molality: νsol * msol * φsol = νref * mref * φref, where ν is the number of ions per formula unit of the salt.

-

Activity Coefficient Calculation: The mean ionic activity coefficient (γ±) can then be calculated from the osmotic coefficients over a range of concentrations by integrating the Gibbs-Duhem equation.

Enthalpy of Solution Measurement using a Solution Calorimeter

Objective: To determine the enthalpy of solution of anhydrous Na₂HPO₄.

Apparatus:

-

Solution calorimeter (e.g., a dewar flask with a stirrer, thermometer, and a sample holder)

-

Precision thermometer (e.g., a Beckmann thermometer or a digital thermometer with high resolution)

-

Stirrer

-

Analytical balance

-

Known mass of anhydrous Na₂HPO₄

-

Known volume of distilled or deionized water

Procedure:

-

Calorimeter Setup: Assemble the calorimeter and add a known volume of distilled water.

-

Initial Temperature: Allow the water in the calorimeter to reach thermal equilibrium and record the initial temperature (T₁) for a period of time to establish a baseline.[11]

-

Sample Addition: Accurately weigh a sample of anhydrous Na₂HPO₄. Add the salt to the water in the calorimeter and start the stirrer to ensure rapid dissolution.[12]

-

Temperature Monitoring: Record the temperature of the solution as a function of time until a stable final temperature (T₂) is reached.[11]

-

Temperature Change Calculation: Determine the change in temperature (ΔT = T₂ - T₁), correcting for any heat loss or gain from the surroundings by extrapolating the temperature-time data back to the time of mixing.

-

Heat of Solution Calculation: Calculate the heat absorbed or released by the solution (qsoln) using the formula: qsoln = msoln * cp,soln * ΔT, where msoln is the total mass of the solution and cp,soln is its specific heat capacity (often approximated as that of water for dilute solutions).

-

Enthalpy of Solution Calculation: The enthalpy of solution (ΔHsoln) is equal to -qsoln. To express this as a molar enthalpy, divide by the number of moles of Na₂HPO₄ dissolved.

Workflow for Phosphate Buffer Preparation

This compound is a key component in the preparation of phosphate buffers, which are widely used in biological and pharmaceutical research to maintain a stable pH.[13][14] The following diagram illustrates a typical workflow for preparing a phosphate buffer solution.

References

- 1. di-Sodium hydrogen phosphate solution Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. cscscientific.com [cscscientific.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. scimed.co.uk [scimed.co.uk]

- 9. Viscometer - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. purdue.edu [purdue.edu]

- 12. Heat of Solution Chemistry Tutorial [ausetute.com.au]

- 13. welch-us.com [welch-us.com]

- 14. stjohnslabs.com [stjohnslabs.com]

Synthesis and Purification of Laboratory-Grade Disodium Hydrogen Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of laboratory-grade disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), an inorganic compound widely utilized as a buffering agent, pH regulator, and reagent in various scientific and pharmaceutical applications. The methodologies detailed herein are designed to yield a high-purity product suitable for research, development, and drug formulation.

Synthesis of Disodium Hydrogen Phosphate

The synthesis of this compound typically involves the neutralization of phosphoric acid with a sodium base. Two common methods are presented below, utilizing sodium hydroxide (B78521) and sodium carbonate, respectively. A third method employing sodium sulfate (B86663) is also outlined, offering an alternative pathway.

Synthesis via Neutralization of Phosphoric Acid with Sodium Hydroxide

This is a straightforward acid-base neutralization reaction that is widely used for the preparation of this compound.[1][2]

Reaction: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O[3]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.500 M solution of phosphoric acid (H₃PO₄).

-

Prepare a 0.500 M solution of sodium hydroxide (NaOH).

-

-

Reaction:

-

Measure a specific volume of the 0.500 M H₃PO₄ solution (e.g., 100 mL) into a beaker equipped with a magnetic stirrer.

-

Slowly add exactly double the volume of the 0.500 M NaOH solution (e.g., 200 mL) to the phosphoric acid solution while stirring continuously. The reaction is exothermic, so cooling the beaker in an ice bath is recommended to control the temperature.[4]

-

-

Isolation:

-

Upon completion of the addition, the resulting solution will contain this compound.

-

To obtain the solid product, the solution can be heated to boiling to concentrate it, followed by cooling to induce crystallization.[1] Alternatively, the solution can be boiled to dryness.[1]

-

Collect the resulting crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in an oven at a temperature below 100°C to obtain the desired hydrate (B1144303) or at a higher temperature to yield the anhydrous form.

-

Synthesis via Neutralization of Phosphoric Acid with Sodium Carbonate

Sodium carbonate offers a less caustic alternative to sodium hydroxide for the neutralization of phosphoric acid.

Reaction: H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a solution of phosphoric acid of a known concentration.

-

Prepare a saturated solution of sodium carbonate (Na₂CO₃).

-

-

Reaction:

-

Place the phosphoric acid solution in a beaker with a magnetic stirrer.

-

Slowly add the sodium carbonate solution to the phosphoric acid. Effervescence will occur due to the release of carbon dioxide. Add the sodium carbonate solution portion-wise to control the foaming.

-

Continue adding the sodium carbonate solution until the effervescence ceases and the pH of the solution is between 8.7 and 9.2.[5]

-

-

Isolation:

-

Filter the resulting solution to remove any insoluble impurities.

-

Concentrate the filtrate by heating until a crystalline film appears on the surface.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry.

-

Synthesis using Phosphoric Acid and Sodium Sulfate

This method presents an alternative route utilizing sodium sulfate and ammonia (B1221849).

Experimental Protocol:

-

Reaction:

-

Intermediate and Final Product Formation:

Table 1: Comparison of Synthesis Methods

| Feature | Method 1.1: H₃PO₄ + NaOH | Method 1.2: H₃PO₄ + Na₂CO₃ | Method 1.3: H₃PO₄ + Na₂SO₄ |

| Reactants | Phosphoric acid, Sodium hydroxide | Phosphoric acid, Sodium carbonate | Phosphoric acid, Sodium sulfate, Ammonia, Sodium carbonate |

| Byproducts | Water | Water, Carbon dioxide | Ammonium sulfate |

| Reaction Control | Exothermic, requires cooling | Effervescence, requires controlled addition | Multi-step, requires temperature and pH control |

| Reported Yield | ~83%[1] | High (qualitative) | High (qualitative)[6] |

| Purity of Crude Product | Generally high | Good, may contain unreacted carbonate | Requires a high-temperature final step |

Purification of this compound

For many laboratory and pharmaceutical applications, the synthesized this compound requires further purification to remove impurities.

Recrystallization

Recrystallization is a common and effective technique for purifying solid compounds.[7] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7]

Experimental Protocol:

-

Solvent Selection: Water is the solvent of choice for the recrystallization of this compound due to its high solubility at elevated temperatures and lower solubility at cooler temperatures.

-

Dissolution:

-

Place the impure this compound in a beaker.

-

Add a minimum amount of boiling deionized water to completely dissolve the solid with stirring.[8]

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb the colored impurities.

-

Hot filter the solution to remove the activated carbon.

-

-

Crystallization:

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.[9]

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in an oven at an appropriate temperature.

-

Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for removing ionic impurities.[2] For the purification of this compound, an anion exchange resin is typically used to remove other anionic impurities.

Experimental Protocol:

-

Resin Selection and Preparation:

-

Select a suitable strong base anion exchange resin (e.g., Amberlite IRA series or similar).[10]

-

Prepare a slurry of the resin in deionized water and pack it into a chromatography column.

-

Equilibrate the column by passing several column volumes of a suitable buffer (e.g., a dilute solution of sodium chloride) followed by deionized water until the eluent is neutral and has a low conductivity.

-

-

Sample Loading:

-

Dissolve the impure this compound in a minimum amount of deionized water.

-

Carefully load the solution onto the top of the prepared ion exchange column.

-

-

Elution:

-

Elute the column with deionized water. The phosphate ions will have a specific affinity for the resin and will be retained, while other less strongly bound anions will pass through.

-

To elute the purified phosphate, a gradient of a salt solution (e.g., sodium chloride) is typically used. The increasing concentration of the salt will displace the phosphate ions from the resin.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluent and analyze them for the presence of phosphate.

-

Combine the phosphate-containing fractions.

-

-

Isolation:

-

The collected phosphate solution can then be concentrated and crystallized as described in the synthesis sections.

-

Table 2: Comparison of Purification Methods

| Feature | Recrystallization | Ion Exchange Chromatography |

| Principle | Differential solubility | Differential ionic interaction |

| Effectiveness | Good for removing a wide range of impurities | Excellent for removing trace ionic impurities |

| Complexity | Relatively simple | More complex, requires specialized equipment |

| Yield | Can have losses in the mother liquor | Generally high recovery |

| Scalability | Easily scalable | Scalable, but may require larger columns and more reagents |

Quality Control and Purity Analysis

To ensure the synthesized and purified this compound meets laboratory-grade standards, a series of analytical tests should be performed.

Assay by Potentiometric Titration

This method determines the purity of the this compound by titrating it with a standardized acid and base.[11]

Experimental Protocol:

-

Sample Preparation: Accurately weigh about 1.6 g of the dried this compound sample and dissolve it in 25 mL of CO₂-free deionized water.[11]

-

Titration:

-

Add exactly 25 mL of 1 M hydrochloric acid to the sample solution.

-

Titrate the solution potentiometrically with 1 M sodium hydroxide solution.

-

Record the volume of NaOH solution required to reach the first and second inflection points.[11]

-

-

Calculation: The amount of this compound in the sample can be calculated from the volume of titrant consumed between the two inflection points.

Determination of Impurities

Table 3: Common Impurities and Analytical Methods

| Impurity | Analytical Method | Typical Specification (Laboratory Grade) |

| Heavy Metals (as Pb) | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP)[12] | ≤ 10 ppm |

| Arsenic (As) | Hydride Generation AAS or ICP-MS[13] | ≤ 2 ppm |

| Chloride (Cl) | Ion Chromatography or Titration | ≤ 200 ppm[14] |

| Sulfate (SO₄) | Ion Chromatography or Turbidimetry | ≤ 500 ppm[14] |

| Insoluble Substances | Gravimetric analysis | ≤ 0.2%[15] |

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of laboratory-grade this compound.

Chemical Reaction Pathways

Caption: Chemical reaction pathways for the synthesis of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]

- 3. FAO Knowledge Repository [openknowledge.fao.org]

- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 5. CN103832989A - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 6. CN101462706B - Method for producing this compound by using phosphoric acid and sodium sulfate as raw material - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. openknowledge.fao.org [openknowledge.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound anhydrous USP/Ph.Eur 25KG - Actylis Lab [actylislab.com]

- 15. fao.org [fao.org]

An In-depth Technical Guide to Disodium Hydrogen Phosphate for Researchers and Drug Development Professionals

Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), also known as disodium phosphate or sodium phosphate dibasic, is an inorganic compound of significant importance across various scientific disciplines, including biomedical research, drug development, and pharmaceutical formulation. Its utility stems primarily from its capacity to act as a buffering agent, maintaining stable pH conditions essential for the integrity and function of biological molecules. This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for laboratory professionals.

Core Properties of Disodium Hydrogen Phosphate

This compound is commercially available in its anhydrous form and as several hydrates. The choice of form is often dictated by the specific requirements of the application, such as desired concentration and solubility.

| Property | Anhydrous this compound | This compound Dihydrate | This compound Heptahydrate |

| CAS Number | 7558-79-4 | 10028-24-7 | 7782-85-6 |

| Molecular Formula | Na₂HPO₄ | Na₂HPO₄·2H₂O | Na₂HPO₄·7H₂O |

| Molecular Weight | 141.96 g/mol | 177.99 g/mol | 268.07 g/mol |

| Appearance | White, hygroscopic powder | White, crystalline powder | White, granular or crystalline powder |

| Solubility in Water | Highly soluble | Soluble | Highly soluble |

| pH of Solution | Moderately basic (pH 8.0-11.0) | Moderately basic | Moderately basic |

Applications in Research and Drug Development

The applications of this compound are extensive, largely centering on its role in pH control.

-

Buffering Agent : Its most common application is in the preparation of buffer solutions, most notably Phosphate-Buffered Saline (PBS).[1][2][3][4] The phosphate buffer system is highly effective in maintaining a stable pH around the physiological range of 7.4, which is critical for a vast array of biological experiments, including cell culture, enzyme assays, and protein purification.[1][5]

-

Pharmaceutical Excipient : In drug development, this compound is used as an excipient in various formulations, including tablets, capsules, and injections.[6][7][8] It helps to maintain the pH of the formulation, which is crucial for the stability, solubility, and bioavailability of the active pharmaceutical ingredient (API).[6] It can also be included in parenteral nutrition formulations to supply essential electrolytes.[7]

-

Biochemical and Molecular Biology Research : High-purity grades of this compound are essential for preparing buffers used in sensitive applications like molecular biology protocols, biochemical assays, and microbial culture media.[9] It is a component in buffers for electrophoresis and enzyme-linked immunosorbent assays (ELISAs).[1]

-

Therapeutic Agent : Therapeutically, this compound is used as a saline laxative to treat constipation or to cleanse the bowel before a colonoscopy.[10][11] It functions by increasing the amount of water in the intestines.[10]

Experimental Protocols

A fundamental experimental protocol involving this compound is the preparation of Phosphate-Buffered Saline (PBS), a buffer solution commonly used in biological research because it is isotonic and non-toxic to most cells.[2][4]

Protocol: Preparation of 1 Liter of 1x Phosphate-Buffered Saline (PBS)

Materials:

-

This compound (Na₂HPO₄), anhydrous: 1.44 g

-

Potassium dihydrogen phosphate (KH₂PO₄), anhydrous: 0.24 g

-

Sodium chloride (NaCl): 8 g

-

Potassium chloride (KCl): 0.2 g

-

Distilled water (dH₂O)

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Beaker or Duran bottle (1 L)

-

Magnetic stirrer and stir bar

-

pH meter

-

Autoclave for sterilization

Methodology:

-

Add approximately 800 mL of distilled water to a 1 L beaker or Duran bottle.

-

Place the container on a magnetic stirrer and add a stir bar.

-

Weigh and add the following reagents to the water while stirring:

-

8 g of NaCl

-

0.2 g of KCl

-

1.44 g of Na₂HPO₄

-

0.24 g of KH₂PO₄

-

-

Continue stirring until all salts have completely dissolved.

-

Calibrate the pH meter and immerse the electrode in the solution.

-

Adjust the pH of the solution to 7.4. Use HCl to lower the pH or NaOH to raise it, adding the acid or base dropwise while monitoring the pH meter.

-

Once the desired pH is achieved, add distilled water to bring the total volume to 1 liter.

-

For applications requiring sterile conditions, sterilize the PBS solution by autoclaving at 121°C for 20 minutes.

-

Store the prepared 1x PBS at room temperature or refrigerated.

For convenience, a 10x stock solution can be prepared by increasing the quantity of each reagent tenfold.[3][12] The working 1x solution is then prepared by diluting the stock solution 1:10 with distilled water.

Signaling Pathways and Logical Workflows

Beyond its role as a simple buffering agent, inorganic phosphate (Pi), for which this compound is a source, is recognized as an extracellular signaling molecule. Alterations in extracellular Pi concentrations can trigger intracellular signaling cascades, influencing gene expression and cellular behavior.[13][14][15]

Inorganic Phosphate (Pi) Signaling Pathway

Elevated extracellular inorganic phosphate can activate several key signaling pathways, including the Raf-MEK-ERK and Akt pathways, often involving type III sodium-phosphate cotransporters (PiT).[13][16] This has implications for various physiological and pathological processes.

Caption: Signaling cascade initiated by extracellular inorganic phosphate.

Experimental Workflow: Phosphate-Buffered Saline (PBS) Preparation

The preparation of PBS follows a logical and sequential workflow to ensure accuracy and reproducibility, which is critical for downstream experiments.

References

- 1. nbinno.com [nbinno.com]

- 2. Phosphate Buffered Saline (PBS) [protocols.io]

- 3. stjohnslabs.com [stjohnslabs.com]

- 4. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]

- 5. engscientific.com [engscientific.com]

- 6. annexechem.com [annexechem.com]

- 7. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 8. nbinno.com [nbinno.com]

- 9. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 10. What is Disodium Phosphate used for? [synapse.patsnap.com]

- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. usbio.net [usbio.net]

- 13. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Disodium Hydrogen Phosphate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), a widely used excipient and buffering agent in the pharmaceutical and biotechnology industries. A thorough understanding of its solubility characteristics in different solvent systems is critical for formulation development, manufacturing processes, and ensuring product stability and efficacy.

Core Physicochemical Properties

Disodium hydrogen phosphate is an inorganic compound that exists in several hydrated forms, with the anhydrous, dihydrate, heptahydrate, and dodecahydrate being the most common.[1] It typically appears as a white or off-white crystalline powder or granules.[2][3] The anhydrous form is hygroscopic, readily absorbing moisture from the air.[1][2] Aqueous solutions of this compound are slightly alkaline, with a pH typically ranging from 8.0 to 11.0 for a 1% solution.[1][2]

Solubility Data

The solubility of this compound is highly dependent on the solvent, the temperature, and the specific hydrate (B1144303) form of the salt.

Aqueous Solubility

This compound is freely soluble in water.[2][4][5] Its solubility in water increases significantly with temperature. The data below summarizes the aqueous solubility for various forms of this compound at different temperatures.

| Hydrate Form | Temperature (°C) | Solubility ( g/100 mL H₂O) |

| Anhydrous (Na₂HPO₄) | 20 | 7.7[1][5][6] |

| Anhydrous (Na₂HPO₄) | 25 | 12[7] |

| Dihydrate (Na₂HPO₄·2H₂O) | 50 | 100[5] |

| Dihydrate (Na₂HPO₄·2H₂O) | 80 | 117[5] |

| Heptahydrate (Na₂HPO₄·7H₂O) | 25 | 11.8[1][5] |

| Dodecahydrate (Na₂HPO₄·12H₂O) | 25 | 11.8[5] |

A study by EL Alaoui et al. (2022) investigated the experimental solubilities of this compound in aqueous solutions from 298.15 to 353.15 K (25 to 80 °C), with molality ranging from 0.83 to 6.60 mol·kg⁻¹.[8]

Solubility in Organic Solvents

This compound is generally considered insoluble or almost insoluble in most organic solvents.[2]

| Solvent | Solubility |

| Ethanol | Insoluble / Almost Insoluble / Practically Insoluble[2][3][4][5][7][9][10][11] |

| Methanol | Insoluble |

| Acetone | Insoluble |

| Glycerol | Soluble (for Glycerol Phosphate Disodium Salt)[12][13] |

| DMSO | Insoluble[14] |

The low solubility in organic solvents is a critical consideration in processes such as the preparation of hydro-organic mixtures for reversed-phase liquid chromatography, where buffer precipitation can be a significant issue.[15]

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound can be carried out using several established methods. The choice of method depends on factors such as the desired accuracy, the amount of sample available, and the analytical instrumentation at hand.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed, temperature-controlled container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solute is essential to confirm saturation.

-

Isolation of the Saturated Solution: The undissolved solid is allowed to settle. A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a heated pipette to prevent premature crystallization.

-

Solvent Evaporation: The withdrawn aliquot is weighed and then heated to evaporate the solvent completely.

-

Mass Determination: The remaining solid residue (the dissolved solute) is weighed.

-

Calculation: The solubility is calculated and can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Isothermal Saturation Method

This method involves approaching equilibrium from both undersaturated and supersaturated states to ensure the true equilibrium solubility is determined.

Methodology:

-

Undersaturation Approach: A known amount of solute is added to a known amount of solvent, ensuring the solution is initially undersaturated. The temperature is gradually changed until the first crystals appear.

-

Supersaturation Approach: A supersaturated solution is prepared by dissolving the solute at a higher temperature and then slowly cooling it until precipitation occurs.

-

Equilibrium Confirmation: The temperature at which dissolution (undersaturated approach) and precipitation (supersaturated approach) occur should converge, indicating the saturation temperature for that specific concentration.

-

Data Analysis: By repeating this process at different concentrations, a solubility-temperature curve can be constructed.[16]

Headspace Gas Chromatography Method

A more modern and indirect method for determining the solubility of inorganic salts.

Methodology:

-

Addition of a Volatile Compound: A small amount of a volatile compound (e.g., methanol) is added to the solution being studied.

-

Vapor-Liquid Equilibrium (VLE) Analysis: The partitioning of the volatile species between the liquid and vapor phases is influenced by the salt concentration in the solution.

-

Headspace GC Measurement: The concentration of the volatile species in the vapor phase is measured using headspace gas chromatography. This concentration is proportional to the salt concentration in the liquid phase.

-

Breakpoint Identification: As the salt concentration increases and reaches saturation, a breakpoint will appear on the VLE curve. The solubility of the salt can be determined by identifying this breakpoint.[17]

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

References

- 1. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 2. sdaoxintong.com [sdaoxintong.com]

- 3. This compound anhydrous ,500gm - Piochem store [piochemstore.com]

- 4. This compound anhydrous USP/Ph.Eur 25KG - Actylis Lab [actylislab.com]

- 5. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 1129 - this compound [chemicalsafety.ilo.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. uspbpep.com [uspbpep.com]

- 11. himedialabs.com [himedialabs.com]

- 12. phytotechlab.com [phytotechlab.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. selleckchem.com [selleckchem.com]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. fountainheadpress.com [fountainheadpress.com]

- 17. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Disodium Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄). Understanding the interaction of this excipient with atmospheric moisture is critical for ensuring the stability, efficacy, and shelf-life of pharmaceutical formulations. This document details the underlying principles of its hygroscopicity, presents methods for its characterization, and discusses the implications for drug development.

Introduction to the Hygroscopicity of Anhydrous Disodium Hydrogen Phosphate

Anhydrous this compound is a widely used excipient in the pharmaceutical industry, often employed as a buffering agent and sequestrant.[1][2] It is a white, odorless, crystalline or granular powder that is known to be hygroscopic.[3][4][5][6] This inherent property means it has a strong affinity for atmospheric water and will readily absorb moisture, which can lead to significant physical and chemical changes.[7]

The hygroscopic nature of anhydrous this compound is particularly important to consider as its hydrated forms, such as the dihydrate, heptahydrate, and dodecahydrate, have different physical properties.[8] The transition between the anhydrous and hydrated states is a critical factor in its performance within a drug product. Notably, the dehydration of this compound dodecahydrate can result in an amorphous anhydrous form, which is thermodynamically unstable and exhibits a high propensity for water absorption.[9][10][11][12] This amorphous content can significantly influence the overall hygroscopicity of the material.

Physicochemical Principles of Water Sorption

The interaction of anhydrous this compound with water vapor is a complex process governed by several physicochemical principles:

-

Adsorption: The initial interaction where water molecules adhere to the surface of the solid particles.

-

Absorption: The penetration of water molecules into the bulk structure of the solid, which can lead to the formation of hydrates.

-

Deliquescence: The process where a solid absorbs enough moisture from the atmosphere to dissolve and form a liquid solution. This occurs at a specific relative humidity known as the Critical Relative Humidity (CRH).[13]

-

Phase Transitions: As anhydrous this compound absorbs water, it can undergo phase transitions to form various hydrated crystalline structures (dihydrate, heptahydrate, dodecahydrate).[3] Understanding the phase diagram of the Na₂HPO₄-H₂O system is crucial for predicting these transitions.

Quantitative Analysis of Hygroscopicity

The hygroscopic behavior of anhydrous this compound can be quantitatively characterized by its moisture sorption isotherm. This isotherm is a graphical representation of the amount of water sorbed by the material as a function of relative humidity (RH) at a constant temperature.

Table 1: Representative Moisture Sorption Isotherm Data for a Hygroscopic Powder (Illustrative)

| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |

| 0 | 0.0 | 0.5 |

| 10 | 0.8 | 1.2 |

| 20 | 1.5 | 2.0 |

| 30 | 2.5 | 3.0 |

| 40 | 4.0 | 4.5 |

| 50 | 6.0 | 6.5 |

| 60 | 8.5 | 9.0 |

| 70 | 12.0 | 12.5 |

| 80 | 18.0 | 18.5 |

| 90 | 25.0 | 25.0 |

Note: This table is illustrative as specific moisture sorption isotherm data for pure anhydrous this compound was not available in the public domain at the time of this report. The data represents a typical Type II isotherm characteristic of many hygroscopic materials.

Hygroscopicity Classification:

The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage increase in mass after storage at 25°C and 80% RH for 24 hours.[10][14][15][16]

Table 2: European Pharmacopoeia Hygroscopicity Classification

| Classification | Increase in Mass (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Experimental Protocols for Hygroscopicity Assessment

Several analytical techniques are employed to characterize the hygroscopic nature of pharmaceutical solids. The following sections detail the methodologies for three key experimental protocols.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[17][18]

Methodology:

-

Sample Preparation: A small amount of the anhydrous this compound powder (typically 5-20 mg) is accurately weighed and placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen or air (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry reference weight.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption-desorption isotherm.

European Pharmacopoeia Method (Gravimetric)

This method provides a straightforward approach to classify the hygroscopicity of a substance based on its water uptake under specific conditions.[10][14]

Methodology:

-

Sample Preparation: A precisely weighed amount of the substance (typically 1 g) is placed in a tared, shallow weighing bottle with a stopper.

-

Exposure: The unstoppered weighing bottle is placed in a desiccator containing a saturated solution of ammonium (B1175870) chloride, which maintains a relative humidity of approximately 80% at 25°C. A calibrated hygrometer should be used to confirm the RH.

-

Equilibration: The sample is stored under these conditions for 24 hours.

-

Weighing: After 24 hours, the weighing bottle is removed from the desiccator, immediately stoppered, and weighed.

-

Calculation: The percentage increase in mass is calculated, and the substance is classified according to the criteria in Table 2.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is particularly useful for quantifying the absolute amount of water in a hygroscopic material at a given point in time.[19]

Methodology:

-

Titrator Preparation: The Karl Fischer titrator, either volumetric or coulometric, is prepared with the appropriate KF reagent. The system is conditioned to a dry, endpoint state.

-

Sample Introduction: A precisely weighed amount of the anhydrous this compound sample is quickly and carefully introduced into the titration vessel to avoid exposure to atmospheric moisture. For insoluble solids, a KF oven may be used to heat the sample and transfer the evaporated water to the titration cell via a carrier gas.

-

Titration: The titration proceeds automatically. In the volumetric method, an iodine-containing titrant is added until it stoichiometrically reacts with all the water in the sample. In the coulometric method, iodine is generated electrochemically.

-

Endpoint Detection: The endpoint is typically detected potentiometrically.

-

Calculation: The instrument's software calculates the water content based on the amount of titrant consumed or the total charge passed.

Implications for Drug Development and Formulation

The hygroscopic nature of anhydrous this compound has several important implications for pharmaceutical development:

-

Stability: Moisture uptake can lead to chemical degradation of active pharmaceutical ingredients (APIs), particularly those susceptible to hydrolysis. It can also cause physical changes in the dosage form, such as swelling, disintegration, and changes in dissolution rate.

-

Manufacturing: The flowability and compressibility of powders can be adversely affected by moisture, leading to challenges in tableting and capsule filling. Caking and clumping of the powder can also occur.

-

Packaging and Storage: Appropriate packaging with sufficient moisture barrier properties is essential to protect formulations containing anhydrous this compound from humidity during storage and distribution. Storage conditions, including temperature and humidity, must be carefully controlled.

-

Analytical Testing: The water content of anhydrous this compound should be monitored as a critical quality attribute. Variations in water content can affect the accuracy of weighing and the concentration of other components in a formulation.

Conclusion

Anhydrous this compound is a hygroscopic material whose interaction with water vapor is a critical consideration in pharmaceutical formulation and development. Its propensity to absorb atmospheric moisture can lead to physical and chemical instabilities in drug products. A thorough understanding and characterization of its hygroscopic behavior, through techniques such as Dynamic Vapor Sorption and as guided by pharmacopeial standards, are essential for ensuring product quality, stability, and efficacy. Careful control of manufacturing processes, packaging, and storage conditions are necessary to mitigate the risks associated with the hygroscopic nature of this widely used excipient.

References

- 1. Di-sodium hydrogen phosphate anhydrous - [dutscher.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing the Heat Storage Performance of a Na2HPO4·12H2O System via Introducing Multiwalled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. di-Sodium hydrogen phosphate anhydrous, Hi-AR™ [himedialabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystalline to amorphous transition of this compound during primary drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystalline to Amorphous Transition of this compound During Primary Drying | Semantic Scholar [semanticscholar.org]

- 12. scribd.com [scribd.com]

- 13. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmagrowthhub.com [pharmagrowthhub.com]

- 17. mt.com [mt.com]

- 18. skpharmteco.com [skpharmteco.com]

- 19. tandfonline.com [tandfonline.com]

industrial production methods of disodium hydrogen phosphate

An In-depth Technical Guide to the Industrial Production of Disodium (B8443419) Hydrogen Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Disodium hydrogen phosphate (Na₂HPO₄), also known as disodium phosphate, is a versatile inorganic compound with a wide range of applications in the food, pharmaceutical, and water treatment industries. Its utility as a buffering agent, emulsifier, and corrosion inhibitor necessitates robust and efficient industrial production methods that yield a high-purity product. This technical guide provides a comprehensive overview of the core , detailing the underlying chemical principles, experimental protocols, and process parameters.

Core Production Methodologies

The industrial synthesis of this compound primarily revolves around two well-established methods: the direct neutralization of phosphoric acid and a two-step precipitation process. Variations of these methods exist, utilizing different starting materials to optimize cost and product purity.

Neutralization Method

The most common industrial approach involves the neutralization of phosphoric acid with a sodium-containing base, typically sodium hydroxide (B78521) or sodium carbonate.[1][2] This method is favored for its directness and relatively simple process control.

The fundamental chemical reactions are as follows:

-

Using Sodium Hydroxide: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O[3][4]

-

Using Sodium Carbonate: H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂[2]

Experimental Protocol: Neutralization with Sodium Hydroxide

A laboratory-scale representation of the industrial neutralization process can be described as follows:

-

Reactant Preparation: A solution of 85% orthophosphoric acid is diluted with water. Solid sodium hydroxide is separately dissolved in water to create a concentrated solution.[3]

-

Neutralization: The sodium hydroxide solution is slowly added to the phosphoric acid solution with constant stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.[1] The molar ratio of phosphoric acid to sodium hydroxide is critical and should be maintained at 1:2 to favor the formation of this compound.[4]

-

pH Control: The pH of the reaction mixture is carefully monitored. For high-purity this compound, the final pH is typically adjusted to a range of 8.7 to 9.2.[5]

-

Crystallization: The resulting this compound solution is concentrated by heating to induce crystallization.[3] The solution is then allowed to cool, promoting the formation of hydrated this compound crystals.

-

Separation and Drying: The crystals are separated from the mother liquor via centrifugation.[5] The obtained crystals can be washed with deionized water to remove any adsorbed impurities.[5] Finally, the crystals are dried in a rotary kiln or a rake-type drying machine to obtain the anhydrous or a specific hydrated form of the product.[1][5]

Process Parameters for High-Purity Production

A patented method for producing high-purity this compound using sodium bicarbonate highlights specific process control parameters, which are summarized in the table below.

| Parameter | Value | Reference |

| Reactants | Phosphoric Acid (H₃PO₄) and Sodium Bicarbonate (NaHCO₃) | [5] |

| Reaction Temperature | 80-100 °C | [5] |

| Reaction Time | 2 hours | [5] |

| Final pH | 8.7-9.2 | [5] |

| Drying Inlet Gas Temperature | 120 °C | [5] |

| Fluidized Gas Flow Speed | 0.3 m³/s | [5] |

| Drying Time | 15 minutes | [5] |

| Achieved Purity | 99.6% | [5] |

Process Workflow: Neutralization Method

Caption: Workflow for the Neutralization Method.

Two-Step Precipitation Method

An alternative industrial method involves a two-step process starting from dicalcium phosphate (CaHPO₄).[6] This method is particularly relevant when utilizing phosphate rock as a raw material, which is a common source of dicalcium phosphate.

The process can be summarized by the following reactions:

-

Step 1: Formation of Monosodium Phosphate: Dicalcium phosphate is treated with sodium bisulfate, leading to the precipitation of calcium sulfate (B86663) (gypsum) and the formation of a monosodium phosphate solution.[6] CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄(s)

-

Step 2: Neutralization to Disodium Phosphate: The resulting monosodium phosphate solution is then partially neutralized with sodium hydroxide to produce this compound.[6] NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O

Experimental Protocol: Two-Step Precipitation Method

-

Reaction of Dicalcium Phosphate: Dicalcium phosphate is reacted with a solution of sodium bisulfate. The reaction mixture is agitated to ensure complete reaction and precipitation of calcium sulfate.

-

Separation of Gypsum: The precipitated calcium sulfate is removed by filtration, yielding a solution of monosodium phosphate.

-

Neutralization: A controlled amount of sodium hydroxide solution is added to the monosodium phosphate solution to achieve the desired stoichiometric conversion to this compound. The pH is carefully monitored.

-

Purification and Crystallization: The resulting solution is then subjected to concentration, crystallization, separation, and drying steps similar to those in the neutralization method to obtain the final product.

Process Workflow: Two-Step Precipitation Method

Caption: Workflow for the Two-Step Precipitation Method.

Method Utilizing Sodium Sulfate

A patented process describes the production of this compound using phosphoric acid and sodium sulfate as the primary raw materials.[4] This method involves the formation of an intermediate ammonium (B1175870) sodium phosphate salt.

Experimental Protocol: Sodium Sulfate Method

-

Initial Reaction: Phosphoric acid and sodium sulfate are mixed in a molar ratio of 1:1.6-2.4. Ammonia (B1221849) water (26-28% by mass) or liquid ammonia is added to adjust the system pH to above 8.0.[4]

-

Crystallization of Intermediate: The mixture undergoes cool crystallization at 15-25 °C, and the resulting dibasic sodium phosphate ammonium crystals are filtered.[4]

-

Conversion to Final Product: The intermediate crystals are mixed with soda ash (sodium carbonate). The amount of soda ash is calculated to achieve a Na:P molar ratio of 2. This mixture is then heated to 180-250 °C for one hour to yield this compound.[4]

-

By-product Recovery: The filtrate from the initial crystallization step is condensed and crystallized to obtain ammonium sulfate as a by-product.[4]

Quantitative Data for the Sodium Sulfate Method

| Parameter | Value | Reference |

| Phosphoric Acid : Sodium Sulfate Molar Ratio | 1 : 1.6-2.4 | [4] |

| pH of Initial Reaction | > 8.0 | [4] |

| Cool Crystallization Temperature | 15-25 °C | [4] |

| Final Reaction Temperature | 180-250 °C | [4] |

| Final Reaction Time | 1 hour | [4] |

Logical Relationship: Sodium Sulfate Method

Caption: Logical Flow of the Sodium Sulfate Method.

Purification of this compound

Regardless of the primary production method, purification steps are often necessary to achieve the high purity required for pharmaceutical and food-grade applications. A common purification protocol involves the following steps:

-

Dissolution and Decolorization: Crude this compound is dissolved in hot water. Activated carbon is then added to the solution to decolorize it by adsorbing organic impurities.[7]

-

pH Adjustment: The pH of the filtrate is adjusted to between 8.8 and 9.2 with an alkali solution.[7] This step can help to precipitate any remaining metallic impurities.

-

Recrystallization: The solution is cooled to a temperature between 4 and 10 °C to induce crystallization of the purified this compound.[7]

-

Filtration and Drying: The purified crystals are then filtered and dried to obtain the final product.

Conclusion

The industrial production of this compound is a well-understood process with several established methodologies. The choice of a particular method often depends on the available raw materials, desired product purity, and economic considerations. The neutralization of phosphoric acid with sodium hydroxide or sodium carbonate remains the most direct route, while the two-step precipitation method offers an alternative when starting from phosphate rock. Further innovations in production, such as the use of sodium sulfate, aim to reduce costs and utilize different raw material streams. The implementation of robust process control, particularly in pH and temperature management, coupled with effective purification techniques, is critical to consistently producing high-purity this compound that meets the stringent requirements of the pharmaceutical and other advanced industries.

References

- 1. echemi.com [echemi.com]

- 2. CN105584998A - Method for preparing this compound by adopting raffinate of melamine purified phosphoric acid - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. CN101462706B - Method for producing this compound by using phosphoric acid and sodium sulfate as raw material - Google Patents [patents.google.com]

- 5. CN103832989A - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 6. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 7. CN116395652A - A kind of separation and purification method of this compound - Google Patents [patents.google.com]

Phosphoric Acid: A Comprehensive Technical Guide to its pKa Values and Applications in Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dissociation constants (pKa values) of phosphoric acid and their critical role in the formulation and application of phosphate (B84403) buffer systems. A thorough understanding of these principles is essential for professionals in research, and drug development, where precise pH control is paramount for experimental validity and product stability.

The Polyprotic Nature of Phosphoric Acid